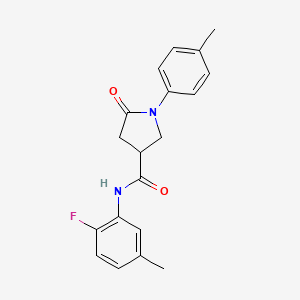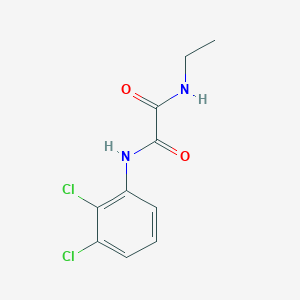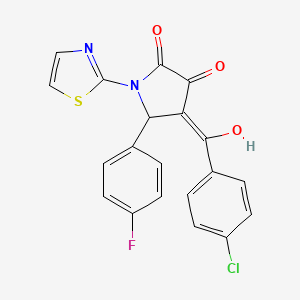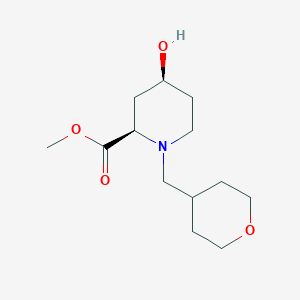
N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMPO, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. FMPO is a pyrrolidine derivative that belongs to the class of N-acylpyrrolidine carboxamides. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage and the inhibition of neuroinflammation.
実験室実験の利点と制限
One of the advantages of using N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent antitumor activity, making it a promising candidate for further investigation as an anticancer agent. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before further clinical development.
将来の方向性
There are several future directions for the investigation of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurodegenerative diseases. Finally, the potential toxicity of N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide needs to be further evaluated to ensure its safety for clinical use.
科学的研究の応用
N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further investigation as an anticancer agent. Additionally, N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-12-3-6-15(7-4-12)22-11-14(10-18(22)23)19(24)21-17-9-13(2)5-8-16(17)20/h3-9,14H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGCJTWAXQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)

![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)
![4-[(phenylthio)acetyl]morpholine](/img/structure/B3918485.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B3918510.png)
![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)
![2,2,2-trifluoro-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B3918522.png)

![N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3918543.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B3918554.png)